molecular formula C19H19F3N4O3 B13916380 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid

3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid

Cat. No.: B13916380
M. Wt: 408.4 g/mol
InChI Key: CFWKNHPGNYIJJU-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-c][2,7]naphthyridines

Preparation Methods

The synthesis of 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine typically involves a multi-step process. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been evaluated for its antiproliferative activity against various cancer cell lines, including K562, MV4-11, and MCF-7. The compound has demonstrated low micromolar GI50 values, indicating its potency as an antiproliferative agent . Additionally, it has been investigated for its fluorescence properties, making it a potential pH indicator for both fluorescence intensity-based and ratiometric pH sensing .

Mechanism of Action

The mechanism of action of this compound involves the induction of apoptosis in cancer cells. It activates poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and the initiator enzyme of the apoptotic cascade, caspase 9. It also induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reduces the expression levels of proliferating cell nuclear antigen (PCNA). These actions collectively contribute to its antiproliferative effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-c]pyridines and naphthyridines, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine is unique due to its specific substitution pattern and its dual role as an antiproliferative agent and a pH indicator .

Properties

Molecular Formula

C19H19F3N4O3

Molecular Weight

408.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H18N4O.C2HF3O2/c1-22-14-4-2-12(3-5-14)11-21-17-16(10-20-21)15-6-7-18-8-13(15)9-19-17;3-2(4,5)1(6)7/h2-5,9-10,18H,6-8,11H2,1H3;(H,6,7)

InChI Key

CFWKNHPGNYIJJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=C4CNCCC4=C3C=N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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